![molecular formula C9H20N2O5 B12874492 N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea CAS No. 61170-51-2](/img/structure/B12874492.png)
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is an organic compound characterized by its multiple ethoxy groups and a terminal urea group. This compound is notable for its hydrophilic properties due to the presence of multiple hydroxyl groups, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea typically involves the reaction of 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the careful control of temperature and pH to prevent side reactions and degradation of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions due to its ability to form hydrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems owing to its hydrophilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism by which 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea exerts its effects is primarily through its ability to form hydrogen bonds. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways. The multiple ethoxy groups enhance its solubility in aqueous environments, facilitating its use in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethanol): Similar structure but lacks the urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acetate: Contains an acetate group instead of a urea group.
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethylamine: Features an amine group instead of a urea group.
Uniqueness: 1-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)urea is unique due to its combination of multiple ethoxy groups and a terminal urea group, which imparts distinct hydrophilic properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific hydrogen bonding interactions.
Eigenschaften
CAS-Nummer |
61170-51-2 |
|---|---|
Molekularformel |
C9H20N2O5 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C9H20N2O5/c10-9(13)11-1-3-14-5-7-16-8-6-15-4-2-12/h12H,1-8H2,(H3,10,11,13) |
InChI-Schlüssel |
DJBNNBCEYVSXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCO)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)


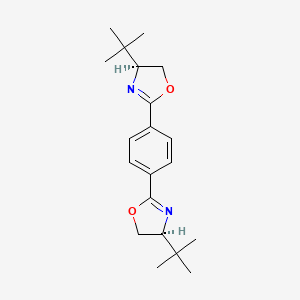
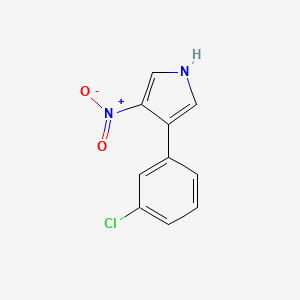
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
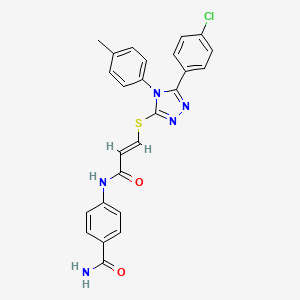
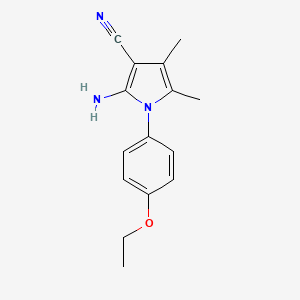
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
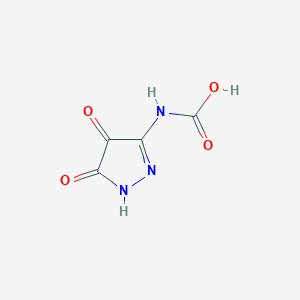
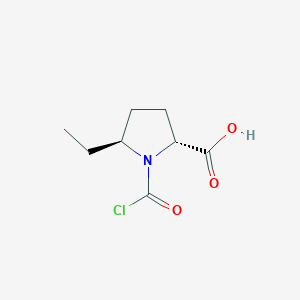
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
